molecular formula C12H16BrNO2 B2507538 Tert-butyl 2-amino-3-bromo-5-methylbenzoate CAS No. 2248390-24-9

Tert-butyl 2-amino-3-bromo-5-methylbenzoate

Cat. No.: B2507538
CAS No.: 2248390-24-9
M. Wt: 286.169
InChI Key: WYTXIDFTWBGPBQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-bromo-5-methylbenzoate is an organic compound that features a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring

Properties

IUPAC Name

tert-butyl 2-amino-3-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-7-5-8(10(14)9(13)6-7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTXIDFTWBGPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-bromo-5-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methylbenzoate derivative, followed by the introduction of the amino group through nucleophilic substitution. The tert-butyl ester group is then introduced via esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-bromo-5-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions could use sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as hydroxylated or alkoxylated derivatives.

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-amino-3-bromo-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-3-bromo-5-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-bromo-4-methylbenzoate: Similar structure but with a different position of the methyl group.

    Tert-butyl 2-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-amino-3-bromo-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 2-amino-3-bromo-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

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